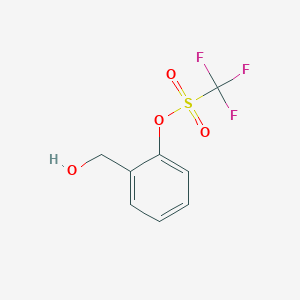![molecular formula C37H30N2P2S B14304468 N,N'-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea CAS No. 112069-06-4](/img/structure/B14304468.png)
N,N'-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea is a unique organophosphorus compound characterized by the presence of two triphenylphosphanylidene groups attached to a central thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea typically involves the reaction of triphenylphosphine with thiourea under controlled conditions. One common method includes the use of a solvent such as acetonitrile or propionitrile, where the reaction is carried out under inert conditions to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for N,N’-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphine derivatives.
Aplicaciones Científicas De Investigación
N,N’-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism by which N,N’-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, influencing biochemical pathways and reactions. The central thiourea moiety plays a crucial role in these interactions, providing a site for nucleophilic attack and coordination.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(triphenylphosphanylidene)ammonium fluoride
- Bis(triphenylphosphanylidene)ammonium chloride
- Triphenylphosphine oxide
Uniqueness
N,N’-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea is unique due to the presence of both triphenylphosphanylidene groups and the central thiourea moiety. This combination imparts distinctive electronic properties and reactivity, making it valuable in various applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
112069-06-4 |
|---|---|
Fórmula molecular |
C37H30N2P2S |
Peso molecular |
596.7 g/mol |
Nombre IUPAC |
1,3-bis(triphenyl-λ5-phosphanylidene)thiourea |
InChI |
InChI=1S/C37H30N2P2S/c42-37(38-40(31-19-7-1-8-20-31,32-21-9-2-10-22-32)33-23-11-3-12-24-33)39-41(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H |
Clave InChI |
RDDBBAUHAGXRNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=NC(=S)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





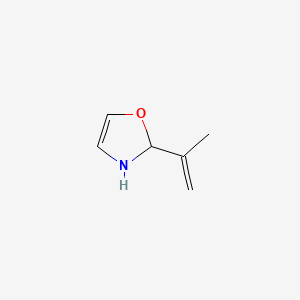
methanone](/img/structure/B14304413.png)
![2,2'-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole]](/img/structure/B14304420.png)
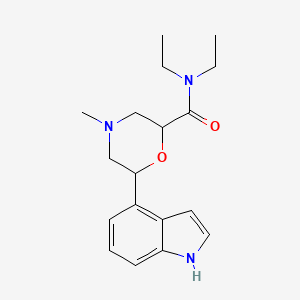
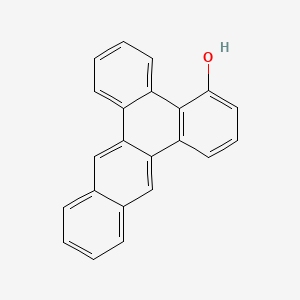
![1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14304438.png)
![4-[(2-Hydroxyethyl)amino]butan-2-ol](/img/structure/B14304439.png)
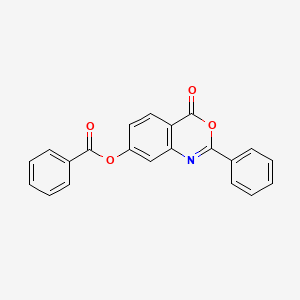
![1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one](/img/structure/B14304449.png)
![Dimethyl[2-(methylselanyl)phenyl]arsane](/img/structure/B14304459.png)
